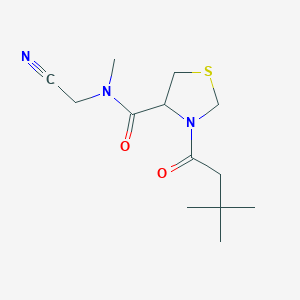
(4-Chlorooxan-4-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
(4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride works by binding to alpha-2 adrenergic receptors in the brain and peripheral tissues. This binding reduces the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological processes. By reducing sympathetic nerve impulses from the brain to the heart and blood vessels, this compound hydrochloride decreases heart rate and relaxes blood vessels, resulting in a reduction in blood pressure.
Biochemical and physiological effects:
This compound hydrochloride has several biochemical and physiological effects on the body. It decreases sympathetic nervous system activity, which results in decreased heart rate and blood pressure. It also increases parasympathetic nervous system activity, which can lead to increased gastrointestinal motility and decreased pupil size. This compound hydrochloride can also affect the release of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects in certain medical conditions.
実験室実験の利点と制限
(4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride has several advantages and limitations for use in laboratory experiments. Its well-established mechanism of action and pharmacokinetics make it a reliable tool for studying the physiology of the sympathetic and parasympathetic nervous systems. However, its effects on other neurotransmitters and its potential for off-target effects may limit its usefulness in certain experiments. Additionally, its use in animal studies may be limited by species differences in receptor expression and pharmacokinetics.
将来の方向性
There are several potential future directions for research on (4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings. Additionally, further research is needed to fully understand the effects of this compound hydrochloride on other neurotransmitters and their potential contribution to its therapeutic effects. Finally, the development of new formulations or delivery methods may improve the efficacy and tolerability of this compound hydrochloride for certain medical conditions.
合成法
The synthesis of (4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride involves the reaction of 2-chloro-2',6'-dimethylacetanilide with sodium cyanide in the presence of sodium methoxide to form 2-chloro-6'-cyano-2'-methylacetanilide. This intermediate is then treated with sodium borohydride to reduce the cyano group to an amino group, followed by reaction with formaldehyde to form (4-Chlorooxan-4-yl)methanamine. The final step involves the reaction of (4-Chlorooxan-4-yl)methanamine with hydrochloric acid to form this compound hydrochloride.
科学的研究の応用
(4-Chlorooxan-4-yl)methanamine;hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing blood pressure in hypertensive patients, particularly those with resistant hypertension. It has also been used to treat symptoms of ADHD, such as hyperactivity, impulsivity, and inattention. Additionally, this compound hydrochloride has been investigated for its potential use in the management of opioid withdrawal symptoms, as it can reduce the severity of withdrawal symptoms and cravings.
Safety and Hazards
The safety information available indicates that “(4-Chlorooxan-4-yl)methanamine;hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
(4-chlorooxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFTIWFDBYIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


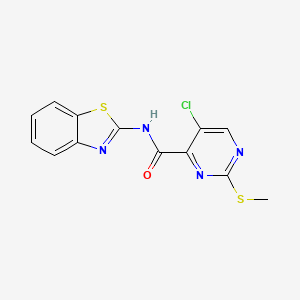
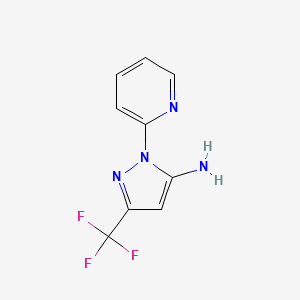
![N-[(2,3-Difluorophenyl)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2448973.png)
![N-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2448976.png)
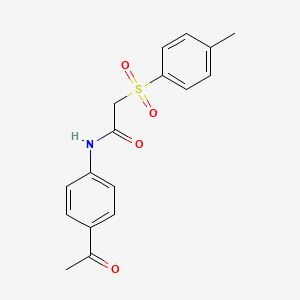
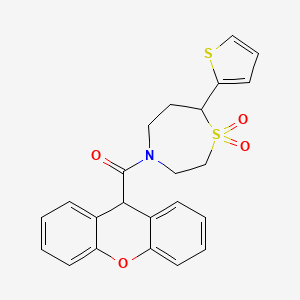
![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)
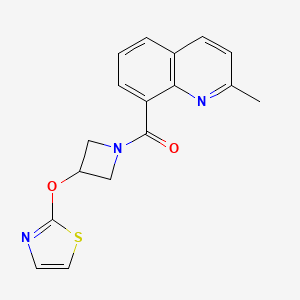
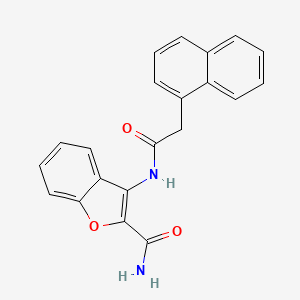
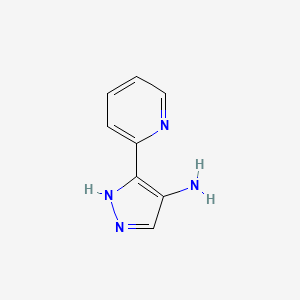
![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)

